molecular formula C8H11N3O B7587628 N-(2-imidazol-1-ylethyl)prop-2-enamide

N-(2-imidazol-1-ylethyl)prop-2-enamide

Cat. No. B7587628
M. Wt: 165.19 g/mol
InChI Key: KQGHSUVNDIIIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-imidazol-1-ylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as IEPA or Imidazole Ethyl Propenamide and is a small molecule inhibitor of the enzyme, soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that play crucial roles in regulating various physiological processes.

Mechanism of Action

IEPA acts as a potent sEH inhibitor, which prevents the hydrolysis of EETs. This leads to an increase in the levels of EETs, which have various beneficial effects on the body. EETs are known to have anti-inflammatory, vasodilatory, and anti-cancer properties.
Biochemical and Physiological Effects:
IEPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer properties. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.

Advantages and Limitations for Lab Experiments

IEPA has several advantages for lab experiments, including its high potency and specificity as an sEH inhibitor. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on IEPA, including its use as a therapeutic agent for various diseases, including cardiovascular disease, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration of IEPA for these applications. Additionally, research is needed to develop more effective and efficient methods for synthesizing IEPA and other sEH inhibitors.

Synthesis Methods

IEPA can be synthesized using a variety of methods, including the reaction of 2-bromoethylamine hydrobromide with imidazole, followed by reaction with acryloyl chloride. Another method involves the reaction of imidazole with 2-chloroethyl acrylate. These methods have been optimized to produce high yields of IEPA with high purity.

Scientific Research Applications

IEPA has been extensively studied for its potential applications in various fields, including cardiovascular disease, inflammation, and cancer. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.

properties

IUPAC Name

N-(2-imidazol-1-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHSUVNDIIIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-imidazol-1-ylethyl)prop-2-enamide

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